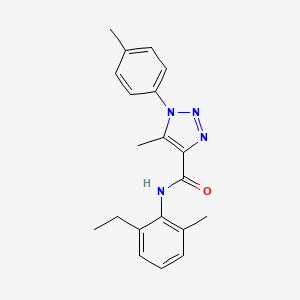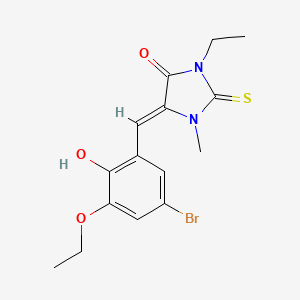![molecular formula C12H19BrClNO3 B4684914 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4684914.png)
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride
説明
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as BME-2 and is a member of a class of compounds called beta-adrenergic receptor antagonists.
作用機序
The mechanism of action of 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride involves its binding to beta-adrenergic receptors. These receptors are found in various tissues throughout the body and are involved in the regulation of many physiological processes. By binding to these receptors, BME-2 can modulate the activity of these processes and lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the tissue and receptor subtype it is acting on. In cardiovascular research, it has been shown to reduce heart rate and blood pressure by blocking beta-adrenergic receptors in the heart and blood vessels. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroscience research, it has been shown to modulate the release of neurotransmitters and affect synaptic plasticity.
実験室実験の利点と制限
The advantages of using 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride in lab experiments are its high purity and specificity for beta-adrenergic receptors. This allows for precise modulation of physiological processes and reduces the potential for off-target effects. However, the limitations of using this compound include its relatively high cost and limited availability.
将来の方向性
There are many future directions for research involving 2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anti-cancer agents. In cardiovascular research, studies are needed to determine its long-term effects on blood pressure and heart function. In neuroscience research, further studies are needed to determine its effects on learning and memory and its potential for use in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high-quality product, and its mechanism of action involves its binding to beta-adrenergic receptors. Its biochemical and physiological effects are diverse and tissue-specific, and it has advantages and limitations for use in lab experiments. There are many future directions for research involving this compound, and further studies are needed to determine its potential for use in the treatment of various diseases.
科学的研究の応用
2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-tumor properties and has been used in cancer research. It has also been used in cardiovascular research as a beta-adrenergic receptor antagonist and has shown promising results in the treatment of hypertension. Additionally, it has been used in neuroscience research as a tool to study the role of beta-adrenergic receptors in the brain.
特性
IUPAC Name |
2-[2-[(5-bromo-2-methoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.ClH/c1-16-12-3-2-11(13)8-10(12)9-14-4-6-17-7-5-15;/h2-3,8,14-15H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDMRGARPVMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCOCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![ethyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4684852.png)
![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)
![1-isobutyryl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4684866.png)

![N-{[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4684880.png)

![2,4-dichloro-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4684919.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684928.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4684933.png)
![isopropyl 5-[(dimethylamino)carbonyl]-2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4684942.png)